molecular formula C10H11N5OS2 B11524437 N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide

N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide

Cat. No.: B11524437
M. Wt: 281.4 g/mol
InChI Key: RXDQSHWYUFNNAX-NTUHNPAUSA-N
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Description

N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, a triazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of thiophene-2-carbaldehyde with 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding hydrazines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with metal ions, affecting their biological availability and activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.

    Acetohydrazide derivatives: Compounds containing the acetohydrazide moiety, such as acetohydrazide itself.

Uniqueness

N’-[(1E)-1-(THIOPHEN-2-YL)ETHYLIDENE]-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of the thiophene, triazole, and acetohydrazide moieties This unique structure imparts specific chemical and biological properties that are not found in simpler compounds

Properties

Molecular Formula

C10H11N5OS2

Molecular Weight

281.4 g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C10H11N5OS2/c1-7(8-3-2-4-17-8)13-14-9(16)5-18-10-11-6-12-15-10/h2-4,6H,5H2,1H3,(H,14,16)(H,11,12,15)/b13-7+

InChI Key

RXDQSHWYUFNNAX-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC=NN1)/C2=CC=CS2

Canonical SMILES

CC(=NNC(=O)CSC1=NC=NN1)C2=CC=CS2

Origin of Product

United States

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